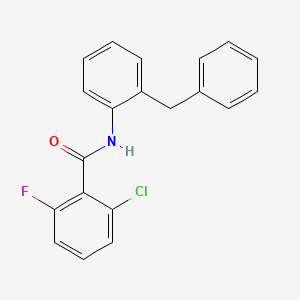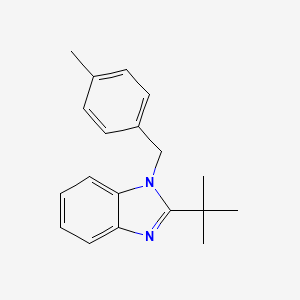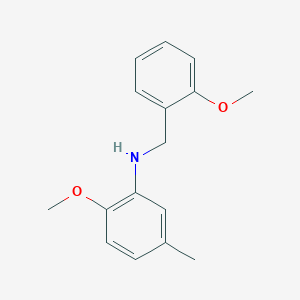
(2-methoxybenzyl)(2-methoxy-5-methylphenyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-methoxybenzyl)(2-methoxy-5-methylphenyl)amine, also known as BAM, is a novel compound that has gained attention in the scientific community for its potential applications in various fields.
Aplicaciones Científicas De Investigación
(2-methoxybenzyl)(2-methoxy-5-methylphenyl)amine has been found to have potential applications in various scientific fields. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research in cancer treatment.
In addition, this compound has also been studied for its potential as a dopamine receptor ligand. It has been found to have high affinity for the dopamine D2 receptor, making it a potential candidate for the treatment of neurological disorders such as Parkinson's disease.
Mecanismo De Acción
The exact mechanism of action of (2-methoxybenzyl)(2-methoxy-5-methylphenyl)amine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. In addition, this compound has been shown to activate certain signaling pathways that play a role in cell death and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (2-methoxybenzyl)(2-methoxy-5-methylphenyl)amine is its versatility. It can be easily synthesized and modified, making it a useful tool for medicinal chemists and other researchers. In addition, this compound has been found to be relatively non-toxic, making it a safe compound to work with in the laboratory.
However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental conditions. In addition, this compound has not yet been extensively studied in vivo, which limits its potential applications in drug development.
Direcciones Futuras
There are several areas of future research that could be explored with (2-methoxybenzyl)(2-methoxy-5-methylphenyl)amine. One potential direction is to further investigate its anticancer properties and its potential as a cancer treatment. In addition, more research could be done to explore its potential as a dopamine receptor ligand and its applications in neurological disorders.
Other potential future directions include exploring this compound's anti-inflammatory properties and its potential as a treatment for inflammatory diseases, as well as investigating its potential as a tool for chemical biology research.
Conclusion:
In conclusion, this compound, or this compound, is a novel compound that has gained attention in the scientific community for its potential applications in various fields. While its mechanism of action is not fully understood, it has been found to have potential as an anticancer agent, a dopamine receptor ligand, and a tool for chemical biology research. Further research is needed to fully explore its potential applications and limitations.
Métodos De Síntesis
(2-methoxybenzyl)(2-methoxy-5-methylphenyl)amine can be synthesized by the reaction of 2-methoxybenzylamine with 2-methoxy-5-methylbenzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction yields this compound as a white solid with a melting point of 96-98°C.
Propiedades
IUPAC Name |
2-methoxy-N-[(2-methoxyphenyl)methyl]-5-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-12-8-9-16(19-3)14(10-12)17-11-13-6-4-5-7-15(13)18-2/h4-10,17H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSQMGVGKRAPJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

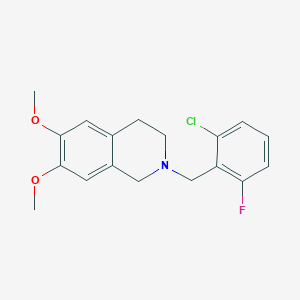
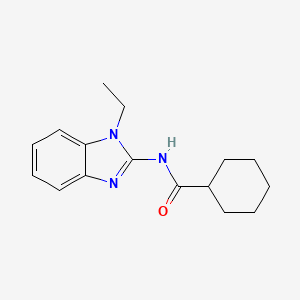
![N-(5-chloro-2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5874424.png)
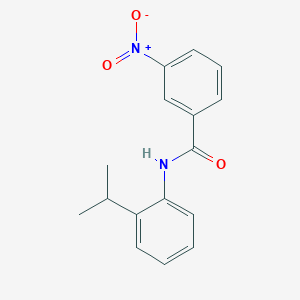
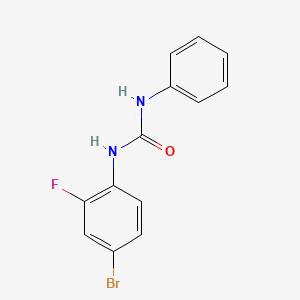

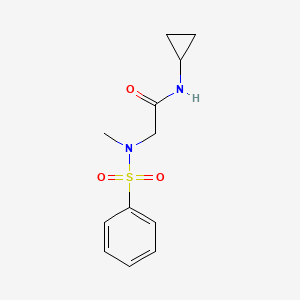
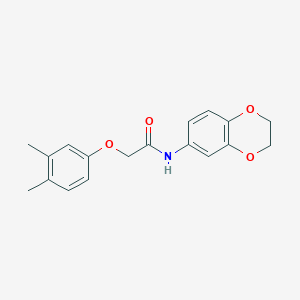
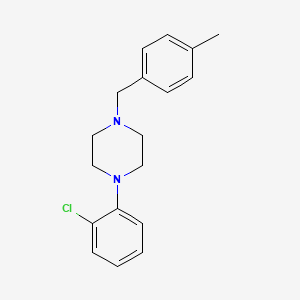
![2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5874475.png)
![N-[(1-benzoyl-4-piperidinyl)methyl]benzamide](/img/structure/B5874478.png)
